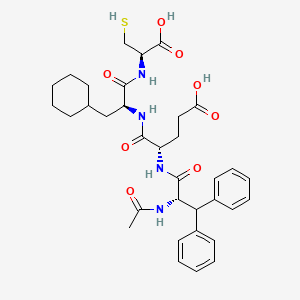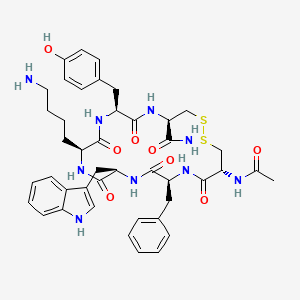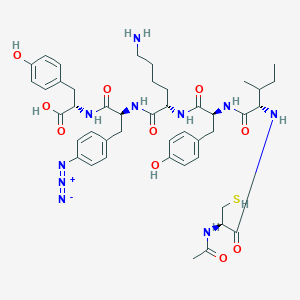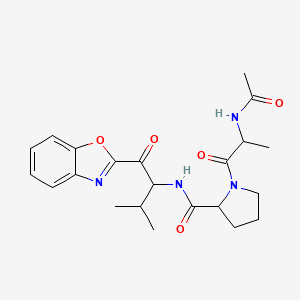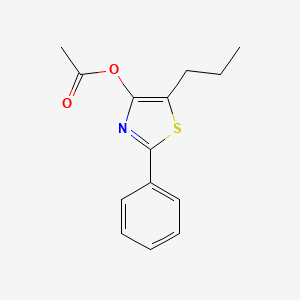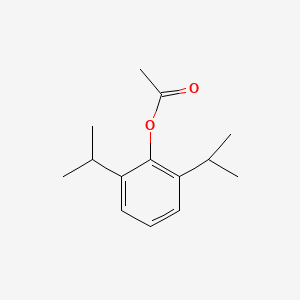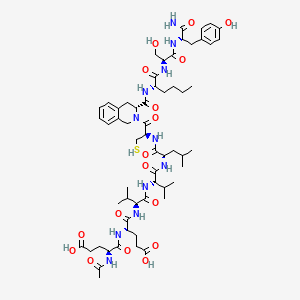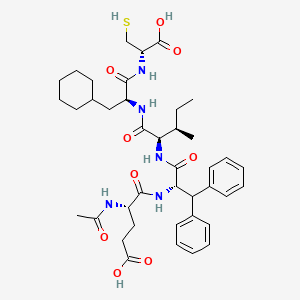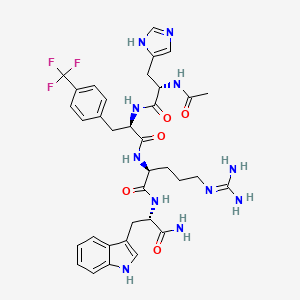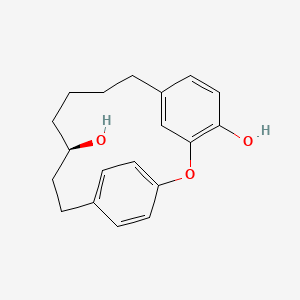
acerogenin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acerogenin A is a natural compound isolated from the stem bark of Acer nikoense Maxim, a plant indigenous to Japan. This compound belongs to the class of cyclic diarylheptanoids and has garnered significant attention due to its neuroprotective and osteogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acerogenin A involves the cycloetherification of linear diarylheptanoids. A general strategy for the synthesis includes the cycloetherification of 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one under mild conditions (cesium fluoride, dimethylformamide, room temperature, 5 hours) to form the macrocycle . Subsequent removal of the nitro group and O-demethylation yields this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Acerogenin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to form this compound.
Substitution: Substitution reactions can be performed to modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acerogenin B, C, and L .
Aplicaciones Científicas De Investigación
Acerogenin A has a wide range of scientific research applications:
Mecanismo De Acción
Acerogenin A exerts its effects through several molecular targets and pathways:
Comparación Con Compuestos Similares
Acerogenin A is unique among cyclic diarylheptanoids due to its specific neuroprotective and osteogenic properties. Similar compounds include:
Acerogenin B: Similar structure but different biological activities.
Acerogenin C: Another derivative with moderate activity in inhibiting nitric oxide production.
Acerogenin L: Possesses a carbonyl group at C-9, showing no inhibitory activity in certain assays.
These compounds highlight the structural diversity and varying biological activities within the acerogenin family.
Propiedades
Número CAS |
60503-28-8 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol |
InChI |
InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1 |
Clave InChI |
JHRMYLCWJWLUQL-MRXNPFEDSA-N |
SMILES isomérico |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3 |
SMILES canónico |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


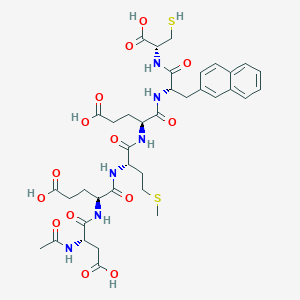
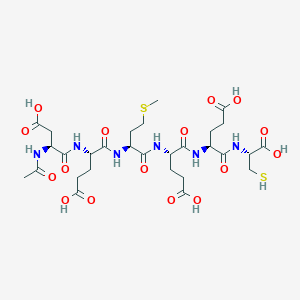
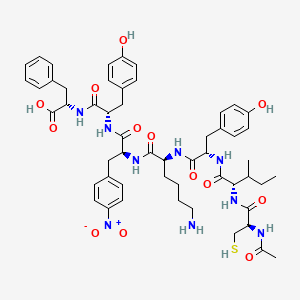
![Ac-dR[CEHdFRWC]-NH2](/img/structure/B10846204.png)
